2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Description
2-[(2,2-Dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a sulfanyl acetamide derivative featuring a 2,2-dimethyl-1,2-dihydroquinazolin-4-yl moiety linked via a thioether bridge to an N-(2-ethylphenyl)acetamide group. The dimethyl substitution on the dihydroquinazoline ring may enhance steric stability, while the 2-ethylphenyl group could influence lipophilicity and binding interactions, as seen in structurally related compounds .
Properties
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-4-14-9-5-7-11-16(14)21-18(24)13-25-19-15-10-6-8-12-17(15)22-20(2,3)23-19/h5-12,22H,4,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOSBMRZHAYNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-aminobenzamide with substituted aldehydes in the presence of a catalyst. One efficient approach uses a magnetic EDTA-coated copper-based nanocomposite as a catalyst . The reaction is carried out under mild conditions, and the catalyst can be reused multiple times without significant loss of efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as the employment of recyclable catalysts and environmentally benign solvents, is often emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Catalysts like iodine and ionic liquids are commonly used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which are of significant interest due to their biological activities .
Scientific Research Applications
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities . The compound may act by binding to specific proteins, thereby modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares core features with several sulfanyl acetamides documented in the literature. Key analogues include:
Key Structural Differences and Implications
Quinazoline vs. Heterocyclic Cores: The target compound’s dihydroquinazoline core distinguishes it from triazole- or oxadiazole-based analogues. Quinazolines are known for DNA intercalation and kinase inhibition, whereas triazoles/oxadiazoles often target microbial enzymes .
Substituent Effects :
- The 2-ethylphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., halogens in Compounds 8t and ). Ethyl groups may increase lipophilicity, improving membrane permeability compared to polar substituents like fluorine or iodine .
Biological Activity Trends: In , fluorobenzyl-substituted acetamides (e.g., Compound 38) showed moderate MIC values (16 µg/mL against E. coli), while iodophenyl derivatives (e.g., Compounds 19–20) exhibited weaker activity, suggesting substituent polarity impacts antimicrobial efficacy .
Molecular Interactions and Stability
- The target compound’s dimethyl group may disrupt such interactions, reducing crystallinity but improving bioavailability.
- Enzyme Binding : Docking studies for triazole-containing analogues () suggest sulfanyl acetamides engage in hydrophobic interactions and hydrogen bonding with active sites. The target compound’s ethylphenyl group may favor hydrophobic binding pockets in enzymes like LOX or BChE .
Biological Activity
The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a quinazolinone derivative known for its diverse biological activities, including potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , and it possesses a molecular weight of 367.51 g/mol. The IUPAC name reflects its complex structure, which includes a quinazolinone core substituted with a sulfanyl group and an ethylphenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3OS |
| Molecular Weight | 367.51 g/mol |
| IUPAC Name | 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Notably, it has shown effectiveness against multi-drug resistant strains, highlighting its potential as a novel antibiotic agent .
Antiviral Effects
Preliminary studies suggest that this compound may possess antiviral activity as well. It has been tested against various viruses, showing inhibition of viral replication in cell culture models. The specific targets within viral life cycles remain under investigation but may include viral polymerases or proteases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits various enzymes involved in cancer progression and bacterial metabolism.
- Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways.
- Oxidative Stress Induction : It has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the sulfanyl group and the substitution pattern on the quinazolinone core. Variations in these groups significantly influence biological activity:
| Compound Variation | Observed Activity |
|---|---|
| Presence of sulfanyl group | Enhanced anticancer and antimicrobial activity |
| Ethylphenyl substitution | Improved selectivity towards cancer cells |
| Dimethyl substitution on quinazoline | Increased potency against microbial strains |
Case Studies
- Anticancer Study : A study conducted by researchers at [source] demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against HepG2 cells, indicating strong anticancer potential.
- Antimicrobial Evaluation : In a comparative study on quinazolinone derivatives published in Molecules, this compound was found to have a minimum inhibitory concentration (MIC) lower than many existing antibiotics against E. coli strains .
- Mechanistic Insights : Research published in PMC highlighted the role of this compound in modulating oxidative stress pathways in cancer cells, leading to enhanced apoptosis rates compared to untreated controls .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
